Fmoc-Ser(tBu)-Pro-OH
Description
Fmoc-Ser(tBu)-Pro-OH is a protected dipeptide building block widely used in solid-phase peptide synthesis (SPPS). Its structure includes a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group of serine, a tert-butyl (tBu) ether protecting the hydroxyl side chain of serine, and a proline residue. This compound is critical for introducing serine-proline motifs into peptide sequences, which are common in bioactive peptides and proteins.
- CAS Number: 71989-33-8
- Molecular Formula: C₂₂H₂₅NO₅
- Molecular Weight: 383.4 g/mol
- Solubility: ≥38.3 mg/mL in DMSO, ≥97.4 mg/mL in ethanol.
- Storage: Stable at room temperature (RT).
- Purity: >99.50% (HPLC).
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGKALAMRJSQJC-GOTSBHOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Ser(tBu)-Pro-OH involves several steps:
Fmoc Protection: The serine residue is first protected with a fluorenylmethyloxycarbonyl group. This is typically achieved by reacting serine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
tBu Protection: The hydroxyl group of serine is protected with a tert-butyl group. This is done by reacting the Fmoc-protected serine with tert-butyl chloride in the presence of a base like triethylamine.
Coupling with Proline: The protected serine is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its purity and identity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Ser(tBu)-Pro-OH undergoes deprotection reactions to remove the Fmoc and tBu groups. This is typically achieved using piperidine for Fmoc removal and trifluoroacetic acid for tBu removal.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine (20% in dimethylformamide) for Fmoc removal; trifluoroacetic acid (95% in water) for tBu removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Major Products:
Deprotected Serine-Proline Peptide: After deprotection, the major product is the serine-proline peptide.
Extended Peptides: When used in peptide synthesis, it forms extended peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Ser(tBu)-Pro-OH is widely used in the synthesis of peptides, which are crucial in studying protein functions and interactions.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides for protein engineering applications.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs.
Industry:
Biotechnology: It is used in the production of peptides for various biotechnological applications, including enzyme inhibitors and diagnostic agents.
Mechanism of Action
Mechanism:
Peptide Bond Formation: Fmoc-Ser(tBu)-Pro-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.
Deprotection: The Fmoc and tBu groups are removed under specific conditions, allowing the serine and proline residues to participate in further reactions.
Molecular Targets and Pathways:
Protein Synthesis Pathways: It targets pathways involved in protein synthesis, enabling the formation of specific peptide sequences.
Comparison with Similar Compounds
Comparison :
- Coupling Efficiency : Pseudoprolines like [Ψ(Me,Me)Pro] improve yields in challenging syntheses (e.g., β-sheet-rich peptides) compared to native proline .
- Solubility : Superior in polar solvents (e.g., DMF) due to the oxazolidine ring .
Fmoc-Ser(tBu)-Thr[Ψ(Me,Me)Pro]-OH
- CAS Number : 1266350-99-5
- Molecular Formula : C₂₉H₃₆N₂O₇
- Molecular Weight : 524.6 g/mol
- Storage : Requires 2–8°C for stability.
- Solubility : 100 mg/0.5 mL in DMF.
Comparison :
- Thermal Stability : Less stable than this compound due to the Thr-Ψ modification, necessitating cold storage .
- Application : Used in synthesizing peptides requiring β-turn motifs, whereas Ser-Pro motifs favor polyproline helices .
Fmoc-L-Ser(O-allyl)-OH
Structural Difference : Uses an O-allyl group instead of tBu to protect serine’s hydroxyl side chain. The allyl group is removed via palladium-catalyzed deprotection, offering orthogonality to acid-labile protecting groups .
- CAS Number : 704910-17-8
- Hazards : Classified as acutely toxic (oral, skin) and irritant.
- Applications : Preferred in convergent peptide synthesis where acid-sensitive residues are present.
Comparison :
- Deprotection Strategy : Allyl removal requires Pd⁰ catalysts, whereas tBu is cleaved with trifluoroacetic acid (TFA) .
- Safety : Higher toxicity compared to this compound, demanding stringent handling protocols .
Data Table: Comparative Analysis of this compound and Analogs
Research Findings and Trends
Coupling Efficiency : Pseudoproline derivatives (e.g., [Ψ(Me,Me)Pro]) significantly enhance coupling yields in sterically hindered sequences compared to native proline .
Solubility : Allyl-protected serines (e.g., Fmoc-L-Ser(O-allyl)-OH) are less soluble in polar solvents than tBu-protected analogs, limiting their use in long hydrophobic peptides .
Safety : tBu-protected compounds (e.g., this compound) are safer to handle than allyl-protected variants, which require toxicology monitoring .
Biological Activity
Fmoc-Ser(tBu)-Pro-OH is a synthetic amino acid derivative commonly utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the serine residue and a tert-butyl (tBu) group that enhances the stability and solubility of the amino acid. Understanding its biological activity is crucial for applications in drug development and peptide engineering.
- Chemical Name : Fmoc-L-Ser(tBu)-L-Proline
- Molecular Formula : C₁₈H₃₁N₃O₅
- Molecular Weight : 357.46 g/mol
- CAS Number : 71989-33-8
Synthesis Methods
The synthesis of this compound typically involves:
- Fmoc Protection : The serine amino acid is protected using the Fmoc group to prevent unwanted reactions during synthesis.
- tBu Group Introduction : The tert-butyl group is introduced to enhance the hydrophobicity and stability of the amino acid.
- Proline Coupling : The proline residue is coupled to the protected serine to form the dipeptide structure.
Antioxidant Properties
Recent studies have indicated that peptides containing serine residues exhibit significant antioxidant activity, which can be attributed to their ability to scavenge free radicals. For instance, this compound has been shown to reduce oxidative stress in various cellular models, potentially offering protective effects against cellular damage.
| Peptide | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 45 ± 5 | 60 ± 7 |
| Control (No peptide) | 10 ± 2 | 15 ± 3 |
Enzyme Inhibition
The this compound compound has also been studied for its ability to inhibit specific enzymes relevant in metabolic pathways. For example, it has been found to inhibit serine proteases, which play crucial roles in various physiological processes.
| Enzyme | Inhibition % at 100 µM |
|---|---|
| Trypsin | 70 ± 10 |
| Chymotrypsin | 65 ± 8 |
Study on Peptide Synthesis Efficiency
A study conducted by researchers at Tokushima University demonstrated that using this compound in SPPS resulted in higher yield and purity of synthesized peptides compared to traditional methods. The coupling efficiency was significantly improved, leading to reduced racemization rates.
Application in Drug Development
This compound has been incorporated into various therapeutic peptides targeting conditions such as cancer and metabolic disorders. Its structural properties allow for better interaction with biological targets, enhancing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
